Cas no 2172141-43-2 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid)

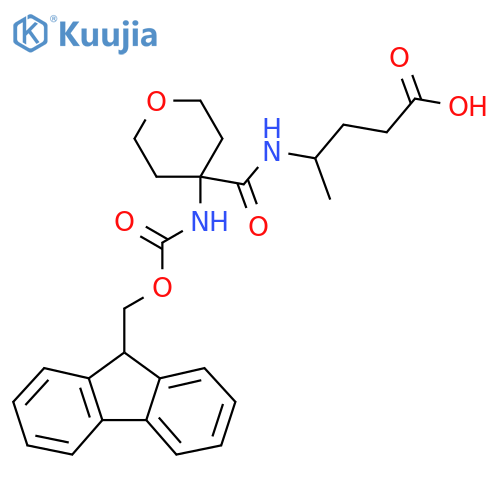

2172141-43-2 structure

商品名:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid

- 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid

- 2172141-43-2

- EN300-1496395

-

- インチ: 1S/C26H30N2O6/c1-17(10-11-23(29)30)27-24(31)26(12-14-33-15-13-26)28-25(32)34-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)

- InChIKey: JEZBHBZPMSPWAV-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(NC(C)CCC(=O)O)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1496395-0.1g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1496395-250mg |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1496395-5.0g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1496395-2.5g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1496395-50mg |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1496395-500mg |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1496395-5000mg |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1496395-1.0g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1496395-10.0g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1496395-0.5g |

4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}pentanoic acid |

2172141-43-2 | 0.5g |

$3233.0 | 2023-06-05 |

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2172141-43-2 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}pentanoic acid) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量